N-(pyridin-4-ylmethyl)adamantan-1-amine

PDE4A inhibition phosphodiesterase adamantyl-pyridine SAR

Standard aminoadamantane sourcing often overlooks regiochemistry-a generic 'adamantyl-pyridine amine' risks off-target activity. N-(Pyridin-4-ylmethyl)adamantan-1-amine (CAS 57342-09-3) eliminates this ambiguity: • Defined PDE4A IC50 of 10.7 nM with >29-fold selectivity over α2D adrenergic receptor (313 nM), enabling clean hit characterization at 100 nM screening concentration. • Validated SARS-CoV 3CL protease inhibitor (IC50 8.8 μM); the free amine pharmacophore is essential-carboxamide analogs yield false negatives. • Confirmed 1-adamantyl attachment ensures symmetric lipophilic anchoring; 2-adamantyl or chain-extended isomers alter target engagement profiles and compromise cross-assay reproducibility.

Molecular Formula C16H22N2
Molecular Weight 242.36g/mol
Cat. No. B498981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-4-ylmethyl)adamantan-1-amine
Molecular FormulaC16H22N2
Molecular Weight242.36g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NCC4=CC=NC=C4
InChIInChI=1S/C16H22N2/c1-3-17-4-2-12(1)11-18-16-8-13-5-14(9-16)7-15(6-13)10-16/h1-4,13-15,18H,5-11H2
InChIKeyAPISUIZGJDXZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-4-ylmethyl)adamantan-1-amine Identity & Procurement


N-(Pyridin-4-ylmethyl)adamantan-1-amine (CAS 57342-09-3; molecular formula C₁₆H₂₂N₂; MW 242.36 g/mol) is a secondary amine that joins a rigid adamantane cage to a 4‑pyridylmethyl group through a single C–N bond . This compound belongs to the aminoadamantane class but is distinct from clinically used adamantylamines (e.g., amantadine, rimantadine) by the presence of the pyridine ring, which imparts a predictable pKa of 8.88±0.20 (predicted) and a calculated logP-enhancing adamantyl core . The combination of the lipophilic tricyclo[3.3.1.1³,⁷]decane nucleus with a basic heterocycle creates a scaffold that has been probed for phosphodiesterase 4A (PDE4A) inhibition, SARS‑CoV 3CL protease inhibition, and adenosine/adenylate cyclase modulation, making procurement decisions dependent on the exact regiochemistry and amine substitution pattern rather than on generic “adamantyl‑pyridine” classification.

Requires 4‑pyridylmethyl regioisomer; 2‑ or 3‑pyridyl analogs shift electronic profile
Confirm 1‑adamantyl substitution; 2‑adamantyl cage geometry alters hydrophobic contacts
Free secondary amine required for PDE4A and 3CL protease engagement; amide analogs inactive

N-(Pyridin-4-ylmethyl)adamantan-1-amine: Generic Substitution Pitfalls


The position of the pyridine nitrogen, the attachment point on the adamantane cage, and the length of the spacer between the two rings are all critical determinants of target engagement. The 4‑pyridylmethyl isomer places the basic nitrogen para to the methylene linker, yielding a different electronic distribution and hydrogen-bond geometry compared with the 2‑pyridylmethyl or 3‑pyridylmethyl isomers . The 1‑adamantyl substitution ensures a symmetric, rigid lipophilic anchor, whereas the 2‑adamantyl isomer introduces a bent geometry that alters van der Waals contacts in hydrophobic binding pockets [1]. Even a single‑carbon extension of the spacer—as in (1‑adamantan‑1‑yl‑ethyl)‑pyridin‑4‑ylmethyl‑amine—substantially shifts conformational populations and can switch selectivity between PDE4A and viral protease targets . Consequently, a procurement specification that merely requests “an adamantyl‑pyridine amine” risks supplying a compound with different target inhibition profiles, solubility, and basicity, undermining experimental reproducibility.

Pyridyl nitrogen position
4‑pyridylmethyl isomer ensures para basicity; 2‑ or 3‑pyridyl analogs may shift hydrogen‑bond geometry and protonation state
Adamantyl attachment point
1‑adamantyl provides rigid, symmetric lipophilic anchor; 2‑adamantyl isomer introduces bent geometry that can alter target pocket contacts
Spacer length
Methylene linker is critical; ethyl‑spacer analogs may shift conformational populations and redirect selectivity between PDE4A and protease targets

N-(Pyridin-4-ylmethyl)adamantan-1-amine: Quantitative Differentiation


PDE4A Inhibition: Superior Potency over 2-Adamantyl Isomer

In a recombinant human PDE4A fluorescence polarization IMAP assay, N-(pyridin-4-ylmethyl)adamantan-1-amine inhibited the enzyme with an IC₅₀ of 10.7 nM [1]. By contrast, the 2‑adamantyl isomer (N-(pyridin-4-ylmethyl)adamantan-2-amine) and the ethyl‑spacer analog (1‑(1‑adamantyl)‑N‑(pyridin‑4‑ylmethyl)ethanamine) show no reported PDE4A activity at comparable concentrations in public databases, indicating that the 1‑adamantyl‑NH‑CH₂‑4‑pyridyl geometry is essential for high-affinity PDE4A engagement.

PDE4A Inhibition
Reported
IC₅₀ 10.7 nM
≥10‑fold over 2‑adamantyl isomer
Supports PDE4A target engagement at low nanomolar concentrations
Recombinant PDE4A IMAP assay; confirmed selectivity window
PDE4A inhibition phosphodiesterase adamantyl-pyridine SAR

SARS‑CoV 3CL Protease: Amine vs. Amide Activity

When tested against the SARS‑CoV 3CL protease (replicase polyprotein 1ab) using a Dabcyl‑KTSAVLQ/SGFRKME‑Edans FRET substrate, N-(pyridin-4-ylmethyl)adamantan-1-amine gave an IC₅₀ of 8.8 μM [1]. The closely related amide derivative ABC294640 (3‑(4‑chlorophenyl)‑adamantane‑1‑carboxylic acid (pyridin‑4‑ylmethyl)amide) is inactive against this protease (IC₅₀ > 50 μM), demonstrating that the basic secondary amine—not the more common carboxamide—is required for 3CL protease engagement [2].

3CL Protease
Reported
IC₅₀ 8.8 μM
≥5.7‑fold over amide analog (ABC294640)
Indicates amine pharmacophore required for SARS‑CoV 3CL protease engagement
FRET‑based assay; amide analog inactive (IC₅₀ >50 μM)
SARS-CoV 3CL protease antiviral coronavirus adamantyl-pyridine

Alpha‑2D Receptor Affinity & Selectivity Baseline

In radioligand displacement assays using rat alpha‑2D adrenergic receptor clones, N-(pyridin-4-ylmethyl)adamantan-1-amine exhibited a Kᵢ of 313 nM [1]. The PDE4A IC₅₀ of 10.7 nM translates to a >29‑fold selectivity for PDE4A over the alpha‑2D receptor. Adenosine A₁ receptor‑coupled adenylate cyclase inhibition (IC₅₀ ~1.6 μM) and SARS‑CoV 3CL protease inhibition (8.8 μM) further define a selectivity gradient of PDE4A >> alpha‑2D > adenosine A₁ > viral protease, enabling researchers to estimate on‑target vs. off‑target occupancy at typical screening concentrations.

Alpha‑2D Receptor
Reported
Kᵢ 313 nM
>29‑fold selectivity for PDE4A
Defines off‑target receptor binding window at screening concentrations
Radioligand displacement; class‑level selectivity gradient
alpha-2D adrenergic receptor receptor binding off-target profiling selectivity

Calculated Physicochemical Gatekeepers: Predicted pKa (8.88) and LogP Differentiate N-(Pyridin-4-ylmethyl)adamantan-1-amine from 2‑Pyridyl and Amide Analogs

The predicted pKa of the pyridine nitrogen in N-(pyridin-4-ylmethyl)adamantan-1-amine is 8.88±0.20, compared with a substantially lower pKa of ~5.2 for the 2‑pyridinyl isomer (predicted from the electron‑withdrawing effect of the ortho‑nitrogen on the conjugate acid) and ~5.5–6.0 for the amide carbonyl‑containing ABC294640 . At physiological pH 7.4, the target compound is approximately 97% protonated and carries a net positive charge, while the 2‑pyridinyl isomer is <1% protonated. This 96‑percentage‑point difference in protonation state directly affects membrane permeability, solubility in aqueous buffers, and ionic interactions with negatively charged binding‑site residues.

Predicted pKa
Class-level inference
pKa 8.88±0.20 (4‑pyridyl)
~5.2 for 2‑pyridyl isomer; ΔpKa ≥3.6
Protonation state difference alters solubility and target binding capacity
Computational prediction; experimental confirmation advised
physicochemical properties pKa LogP drug-likeness protonation state

N-(Pyridin-4-ylmethyl)adamantan-1-amine Application Scenarios


PDE4A Screening and Medicinal Chemistry Optimization

The 10.7 nM PDE4A IC₅₀, coupled with the >29‑fold window over the alpha‑2D adrenergic receptor, makes this compound an ideal starting scaffold for phosphodiesterase‑4 inhibitor programs targeting respiratory or neuroinflammatory indications [1]. At a screening concentration of 100 nM, the compound will nearly saturate PDE4A without significant alpha‑2D off‑target activity, enabling clean primary hit characterization.

Coronavirus 3CL Protease Probe Development

With a defined IC₅₀ of 8.8 μM against SARS‑CoV 3CL protease, N-(pyridin-4-ylmethyl)adamantan-1-amine provides a validated, chemically tractable hit for structure‑based optimization [1]. Its basic amine pharmacophore is essential—substituting the commercially available amide analog ABC294640 would return a false‑negative—so procurement must specify the free amine to support antiviral discovery workflows.

Selectivity Profiling in Polypharmacology Studies

The compound’s activity gradient across PDE4A (10.7 nM), alpha‑2D (313 nM), adenosine A₁ (≈1.6 μM), and SARS‑CoV 3CL (8.8 μM) provides an internally consistent tool for calibrating selectivity panels and for training computational models that predict polypharmacology from adamantane‑heterocycle scaffolds [1]. Procurement of a well‑characterized batch with confirmed purity enables reproducible cross‑assay comparisons.

Physicochemical Reference Standard for Cationic Adamantyl-Amines

The predicted pKa of 8.88, >95% protonation at pH 7.4, moderate MW (242 g/mol), and one H‑bond donor make the compound a reference standard for calibrating logD, permeability, and solubility assays in cationic adamantyl‑amine chemical space [1]. It is particularly useful as a positive control when evaluating new adamantane‑pyridine conjugates intended for CNS or intracellular targets where a permanent or pH‑dependent cation is mechanistically required.

Application
Selection Property
Validation Focus
PDE4A inhibitor lead identification
PDE4A inhibitory potency and selectivity window
On‑target engagement and off‑target receptor profiling
Coronavirus 3CL protease probe development
3CL protease inhibitory activity (amine vs amide)
Biochemical confirmation of protease inhibition
Polypharmacology selectivity calibration
Activity gradient across PDE4A, alpha‑2D, adenosine A₁
Cross‑target selectivity panel validation
Cationic adamantyl‑amine reference standard
Predicted pKa and protonation state
Physicochemical assay calibration for amine‑containing compounds
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